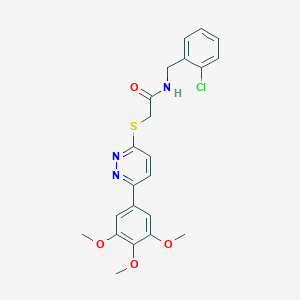

![molecular formula C25H24ClN3O3S2 B2374370 Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1331110-84-9](/img/structure/B2374370.png)

Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

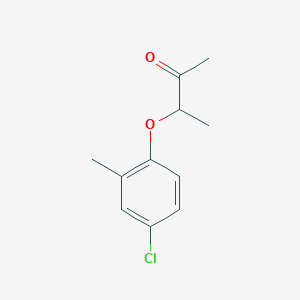

Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry and is found in a variety of bioactive compounds . Tetrahydrothieno[2,3-c]pyridin-2-yl is a less common moiety and might contribute unique properties to the compound.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of similar compounds often involves interplanar angles and various bonding interactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve various synthetic pathways .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. Some similar compounds have shown potent cytotoxicity .Scientific Research Applications

Novel Synthesis Methods

Research in this area focuses on developing new synthetic pathways to create complex heterocyclic compounds efficiently. For instance, Bhoi et al. (2016) described a solvent-free, microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showcasing the use of palladium chloride as a catalyst under environmentally benign conditions. This method emphasizes operational simplicity, high atom economy, and mild reaction conditions, highlighting the synthesis of poly-functionalized tri-heterocyclic benzothiazole derivatives with potential for broad applications in medicinal chemistry and material science Bhoi, M. N., Borad, M. A., Pithawala, E., & Patel, H. (2016). Arabian Journal of Chemistry, 12, 3799-3813.

Biological Evaluation

Another significant area of application involves evaluating the biological activity of synthesized compounds. Research often explores antibacterial, antioxidant, and antitubercular activities, among others. For example, the study by Bhoi et al. (2016) also included screening the synthesized benzothiazole derivatives for their antibacterial, antioxidant, and antitubercular properties against Mycobacterium tuberculosis H37RV. Such studies are crucial for discovering new drugs and therapeutic agents, contributing to the fight against various diseases and infections.

Material Science Applications

In material science, the focus might be on the electrochemical and electrochromic properties of compounds with complex heterocyclic structures. For instance, Hu et al. (2013) synthesized novel donor-acceptor type monomers with variations in acceptor groups, exploring their polymers' electrochemical activity and color change capabilities under different potentials. These studies are vital for developing new materials for electronics, energy storage, and sensors, showcasing the versatility of heterocyclic compounds in technological applications Hu, B., Lv, X., Sun, J., Bian, G., Ouyang, M., Fu, Z., Wang, P., & Zhang, C. (2013). Organic Electronics, 14, 1521-1530.

Mechanism of Action

Target of Action

The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have been found to have significant inhibitory effects against this bacterium .

Mode of Action

tuberculosis . The compound may bind to a specific protein or enzyme in the bacterium, disrupting its normal function and leading to its death .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis . By inhibiting these pathways, the compound prevents the bacterium from proliferating, thereby controlling the spread of the disease .

Pharmacokinetics

It is known that benzothiazole derivatives are generally well-absorbed and can distribute throughout the body to reach their target sites .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth, which can lead to the control and potential eradication of tuberculosis infection . This is achieved through the compound’s interaction with its target and its subsequent disruption of essential biochemical pathways .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential biological activity. Similar compounds have shown promising activity against various targets, suggesting that this compound could also have interesting biological activity .

Properties

IUPAC Name |

methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2.ClH/c1-3-28-13-12-17-20(14-28)33-24(21(17)23-26-18-6-4-5-7-19(18)32-23)27-22(29)15-8-10-16(11-9-15)25(30)31-2;/h4-11H,3,12-14H2,1-2H3,(H,27,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNRJCPSVXEYFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2374297.png)

![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)

![3-(3-Chloro-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2374309.png)

![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)